molecular formula C5H9NO2 B1329468 N-(2-Oxopropyl)acetamide CAS No. 7737-16-8

N-(2-Oxopropyl)acetamide

Cat. No. B1329468
CAS RN: 7737-16-8
M. Wt: 115.13 g/mol
InChI Key: SICIPBMLFSQZEQ-UHFFFAOYSA-N
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Description

N-(2-Oxopropyl)acetamide is a chemical compound that falls within the broader class of acetamides, which are characterized by the presence of an acetyl group attached to a nitrogen atom. Although the specific compound N-(2-Oxopropyl)acetamide is not directly mentioned in the provided papers, the papers do discuss various acetamide derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These studies provide insights into the behavior of similar compounds and can be used to infer some aspects of N-(2-Oxopropyl)acetamide.

Synthesis Analysis

The synthesis of acetamide derivatives is a topic of interest due to their potential biological activities. For instance, paper describes the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, which were evaluated as opioid kappa agonists. Similarly, paper reports on the microwave-assisted synthesis of acetamide derivatives, showcasing a solid-state synthesis method. Paper details a two-step approach involving rhodium-catalysed hydroformylation and Staudinger reaction conditions to synthesize functionalized acetamides. These methods highlight the versatility in synthesizing acetamide derivatives, which could be applicable to N-(2-Oxopropyl)acetamide.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. Paper discusses the molecular structure of two acetamide derivatives, confirmed by X-ray single-crystal diffraction. Paper also uses X-ray single-crystal analysis to investigate the structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide. These studies emphasize the importance of structural elucidation in understanding the properties of acetamide compounds.

Chemical Reactions Analysis

The reactivity of acetamide derivatives is explored in several papers. Paper synthesizes acetamides with potential antihistaminic activity, while paper describes the synthesis of an anticancer drug involving an acetamide moiety. Paper details the synthesis of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide with antifungal activity. These papers demonstrate the chemical versatility of acetamides and their potential for forming biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. Paper synthesizes a compound and characterizes it using various spectroscopic techniques, which is essential for understanding the compound's properties. Paper investigates why certain acetamide derivatives do not undergo Yang photocyclization, highlighting the importance of molecular conformation and intermolecular interactions. Paper synthesizes oxazolidin-5-yl)methyl)acetamides and characterizes them, contributing to the knowledge of acetamide properties.

Scientific Research Applications

1. Application in Polymer Science

N-(2-Oxopropyl)acetamide derivatives have been utilized in polymer science. For example, a study by Batibay et al. (2020) synthesized 2-(9-Oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide, a derivative of N-(2-Oxopropyl)acetamide, for the preparation of poly(methyl methacrylate) (PMMA) hybrid networks. This compound exhibited enhanced absorption characteristics and improved the thermal stability of the PMMA matrices, leading to the formation of robust polymer/filler networks (Batibay et al., 2020).

2. Role in Neuroprotection and Cognitive Enhancement

Studies have indicated that derivatives of N-(2-Oxopropyl)acetamide, such as 2-oxo-1-pyrrolidine acetamide, are involved in neuroprotection and cognitive enhancement. For instance, Woźniak-Karczewska et al. (2017) reported the biodegradation of piracetam, a 2-oxo-1-pyrrolidine acetamide derivative, which is known as a cognitive enhancer. This study contributes to understanding the environmental impact of such nootropic drugs (Woźniak-Karczewska et al., 2017).

3. Analytical Chemistry Applications

In analytical chemistry, N-(2-Oxopropyl)acetamide derivatives have been employed as molecular probes. Houdier et al. (2000) used 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide, a derivative, as a probe for trace measurement of carbonyl compounds in water samples. This approach demonstrated sensitivity and applicability in environmental sample analysis (Houdier et al., 2000).

Safety And Hazards

The safety information for N-(2-Oxopropyl)acetamide indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 .

Relevant Papers One relevant paper found discusses the characterization, crystal structure, anticancer, and antioxidant activity of a novel compound, N-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)piperidine-1-carboxamide . Although this compound is not exactly N-(2-Oxopropyl)acetamide, it shares some structural similarities and could provide insights into potential uses and properties of N-(2-Oxopropyl)acetamide .

properties

IUPAC Name

N-(2-oxopropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-4(7)3-6-5(2)8/h3H2,1-2H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICIPBMLFSQZEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20228087
Record name N-(2-Oxopropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Oxopropyl)acetamide

CAS RN

7737-16-8
Record name N-(2-Oxopropyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7737-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Oxopropyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007737168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Oxopropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-oxopropyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.907
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-(2-OXOPROPYL)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0WW0JE7ZJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MA Doddagaddavalli, SS Bhat… - Journal of Structural …, 2023 - Springer
A new compound, N-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)piperidine-1-carboxamide (PTZ–PIP) was synthesized and characterized by Fourier transform infrared spectroscopy (FTIR), …
Number of citations: 2 link.springer.com
SM Myers - 2013 - theses.ncl.ac.uk
Extracellular signal-regulated kinase 5 (ERK5) is a member of the protein kinase superfamily, which plays an essential role in the transduction of extracellular signals to intracellular …
Number of citations: 2 theses.ncl.ac.uk
IHA Ripain, N Ngah - Malays. J. Anal. Sci, 2021 - mjas.analis.com.my
Thiazole is one of the leading heterocyclic five-membered ring compounds that contain sulphur atoms at position 1 and nitrogen atoms at position 3. Many of its natural and synthetic …
Number of citations: 5 mjas.analis.com.my
AJ Defries - 2013 - search.proquest.com
A formidable challenge in the genomic era is the assignment of structure and function to unknown genes in model organisms. Forward chemical genetics seeks to discover and …
Number of citations: 3 search.proquest.com
RA Bunce, DM Herron, LY Hale - Journal of heterocyclic …, 2003 - Wiley Online Library
A tandem reduction‐reductive amination reaction has been applied to the synthesis of 3,4‐dihydro‐2H‐1,4‐benzoxazines and 1‐acetyl‐1,2,3,4‐tetrahydroquinoxalines. The …
Number of citations: 58 onlinelibrary.wiley.com
BH Oh, I Nakamura, Y Yamamoto - The Journal of Organic …, 2004 - ACS Publications
In the presence of palladium catalysts, the reaction of methyleneaziridines 1 with carboxylic acids 2 proceeded smoothly to give the corresponding α-amidoketones 3 in good to high …
Number of citations: 26 pubs.acs.org
C Burstein, S Tschan, X Xie, F Glorius - Synthesis, 2006 - thieme-connect.com
The N-heterocyclic carbene-catalyzed conjugate Umpolung of differently substituted α, β-unsaturated aldehydes, eg cinnamaldehydes, α-methylcinnamaldehydes, and crotonaldehydes…
Number of citations: 157 www.thieme-connect.com

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